molecular formula C11H11N3O2 B1510465 methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1346809-15-1

methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1510465
CAS No.: 1346809-15-1
M. Wt: 217.22 g/mol
InChI Key: MEYCNTRPZNJCBA-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate: is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are known for their diverse biological and pharmaceutical applications

Synthetic Routes and Reaction Conditions:

  • Hydroxymethylation: The compound can be synthesized from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of barium hydroxide octahydrate (Ba(OH)₂·8H₂O). This reaction produces 3-hydroxymethyl-1H-1,2,4-triazole.

  • Oxidation and Esterification: The hydroxymethylated product undergoes oxidation and esterification to yield this compound. The overall yield of this process is approximately 32% with a purity of 98%.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batch reactors where precise control over reaction conditions (temperature, pressure, and reactant concentrations) is maintained to ensure consistent quality and yield.

  • Purification: After synthesis, the compound is purified using techniques such as recrystallization or column chromatography to remove impurities and achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions can occur at the benzyl group, where electrophilic or nucleophilic substitution reactions can be employed.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, and mild acidic conditions.

  • Reduction: LiAlH₄, NaBH₄, and anhydrous ether as a solvent.

  • Substitution: Halogenating agents (e.g., Br₂, Cl₂) for electrophilic substitution, and nucleophiles (e.g., CN⁻, OH⁻) for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated benzyl derivatives or benzyl-substituted heterocycles.

Scientific Research Applications

Chemistry: Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: The compound is used in the manufacture of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.

Comparison with Similar Compounds

  • Methyl 1H-1,2,4-triazole-3-carboxylate: Lacks the benzyl group, resulting in different chemical properties and biological activities.

  • 1-Benzyl-1H-tetrazole:

  • 3-Methyl-1H-1,2,4-triazole: Similar triazole structure but with a methyl group instead of a benzyl group.

Uniqueness: Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the benzyl group, which can enhance its biological activity and chemical stability compared to similar compounds without this group.

Properties

IUPAC Name

methyl 1-benzyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-14(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCNTRPZNJCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736229
Record name Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-15-1
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346809-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 1,2,4-triazole-2-carboxylate (6.89 g, 54.2 mmole), benzyl bromide (7.7 mL, 65.0 mmol) and potassium carbonate (11.24 g, 81.3 mmol) in acetonitrile (100 mL) was refluxed overnight. The solution was then filtered and concentrated to a residue. The residue was dissolved in diethyl ether. The solution washed with 1N sodium hydroxide one time and water one time, and then dried over MgSO4. The solution was filtered and concentrated to yield 1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester as a brown oil, which was used in next step without further purification.
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
11.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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